

Protocol for the Inhibition of Superoxide Dismutase 1 (SOD1) using Diethyldithiocarbamate (DETC)

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Compound of Interest

Compound Name: Ammonium diethyldithiocarbamate

Cat. No.: B1582315

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Application Note

Introduction

Superoxide dismutases (SODs) are essential metalloenzymes that play a critical role in the antioxidant defense system by catalyzing the dismutation of superoxide radicals ($O_2^{\cdot-}$) into molecular oxygen and hydrogen peroxide. In eukaryotes, the primary isoforms include the cytosolic copper-zinc SOD (SOD1), the mitochondrial manganese SOD (SOD2), and the extracellular SOD (SOD3). Diethyldithiocarbamate (DETC), the active metabolite of **ammonium diethyldithiocarbamate** (ADDTC), is a potent and selective inhibitor of SOD1. Its inhibitory mechanism involves the chelation of the copper ion at the enzyme's active site, rendering it catalytically inactive. This specific inhibition of SOD1 allows researchers to investigate the downstream consequences of elevated superoxide levels, including oxidative stress, modulation of signaling pathways, and induction of apoptosis. This document provides a detailed protocol for the inhibition of SOD1 in cell culture using DETC and for the subsequent measurement of SOD activity.

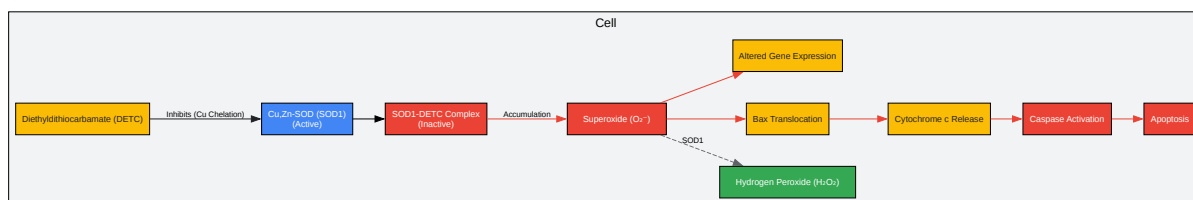
Data Presentation

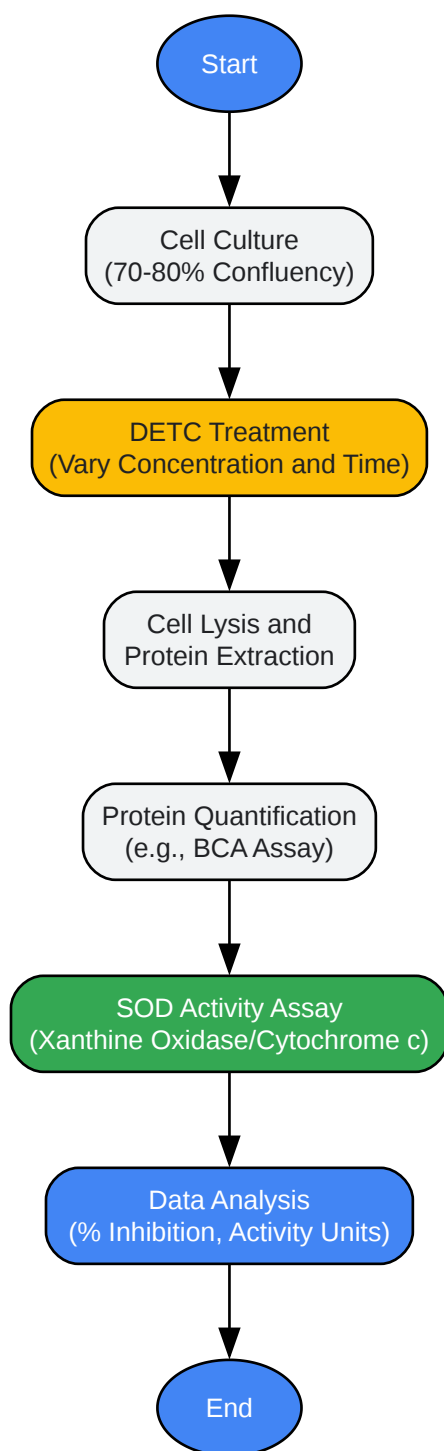
The inhibitory efficacy of DETC on SOD1 is concentration-dependent. Below is a summary of quantitative data from published studies.

Parameter	Value	Cell/System Type	Reference
IC ₅₀ for SOD1	5.6 ± 0.5 µM	Purified Enzyme	[1]
Effective Concentration for SOD Inhibition	1 µM - 10 mM	Neonatal Rat Cardiac Myocytes, Yeast	[2][3]
Concentration for Growth Stimulation	1 µM	Neonatal Rat Cardiac Myocytes	[2]
Concentration for Apoptosis Induction	100 µM	Neonatal Rat Cardiac Myocytes	[2]
Concentration for Apoptosis Induction	100 - 200 µM	V79 Fibroblasts	[4]

Signaling Pathways

Inhibition of SOD1 by DETC leads to an accumulation of intracellular superoxide radicals, which can trigger a cascade of downstream cellular events. This includes the modulation of apoptosis through the translocation of Bax and cytochrome c, as well as alterations in gene expression.





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